ABCG2 Transporter Inhibition: Primary Amine vs. N-Methyl Analog
(4-(Pyridin-2-yloxy)phenyl)methanamine demonstrates measurable inhibition of the ABCG2 (BCRP) efflux transporter with an IC50 of 4.91 μM in MDCK II BCRP cells assessed by pheophorbide A accumulation after 120 minutes [1]. This primary amine scaffold retains the free benzylamine group, which is essential for further derivatization into more potent BCRP modulators. In contrast, the N-methyl analog, N-methyl-1-(4-pyridin-2-yloxyphenyl)methanamine (CAS 892501-90-5), lacks a primary amine and thus precludes direct amide bond formation with carboxylic acid-containing warheads without additional synthetic manipulation .
| Evidence Dimension | ABCG2 Inhibition (IC50) and Synthetic Accessibility |
|---|---|
| Target Compound Data | IC50 = 4.91E+3 nM; Primary amine present |
| Comparator Or Baseline | N-methyl analog: Primary amine absent; Direct conjugation not possible |
| Quantified Difference | N/A (Synthetic handle difference, not potency) |
| Conditions | Inhibition of ABCG2 (unknown origin) expressed in MDCK II BCRP cells assessed by pheophorbide A accumulation after 120 mins by flow cytometry |
Why This Matters
The primary amine group enables one-step amide coupling for rapid SAR exploration, whereas the N-methyl analog requires additional deprotection or alternative synthetic routes.
- [1] BindingDB. BDBM50117994. (4-(Pyridin-2-yloxy)phenyl)methanamine; ABCG2 inhibition IC50 = 4.91E+3 nM. View Source
